molecular formula C10H12N4O3 B7830746 4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid

4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid

Cat. No.: B7830746
M. Wt: 236.23 g/mol
InChI Key: KFLHGLVYGFSXEG-UHFFFAOYSA-N
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Description

The compound 4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid is a complex organic molecule with intriguing properties and potential applications in various scientific fields. This compound is characterized by its unique structure, featuring an imidazotriazine core, a butanoic acid moiety, and multiple functional groups that contribute to its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-7-12-14(5-2-3-8(15)16)10(17)9-11-4-6-13(7)9/h4,6H,2-3,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLHGLVYGFSXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=NC=CN12)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid typically involves multi-step organic reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates to form the imidazotriazine core, followed by functional group transformations to introduce the butanoic acid side chain and other substituents. Key steps may include nucleophilic substitution, condensation reactions, and oxidation or reduction processes under controlled conditions.

Industrial Production Methods: While laboratory-scale synthesis focuses on precise control of reaction conditions and purity, industrial production methods for this compound emphasize scalability and cost-effectiveness. Large-scale synthesis may involve the optimization of reaction parameters, use of catalytic processes, and implementation of continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid can undergo various types of chemical reactions, including:

  • Oxidation: : Where the compound is converted to higher oxidation states.

  • Reduction: : Involving the gain of electrons and formation of reduced products.

  • Substitution: : Where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh depending on the desired transformation, with solvents and temperature playing crucial roles in achieving optimal results.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to derivatives with new functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid serves as a valuable intermediate for synthesizing other complex molecules. Its unique structure allows it to participate in various organic transformations, making it a useful building block for developing novel compounds.

Biology and Medicine: In the realm of biology and medicine, this compound has potential applications as a pharmacophore, a molecular framework that can be modified to design drugs with specific biological activities. Researchers are exploring its potential as a lead compound for developing therapeutic agents targeting specific enzymes or receptors.

Industry: Industrial applications of this compound include its use in the synthesis of fine chemicals, agrochemicals, and materials science. Its ability to form stable complexes with metals and other substrates makes it valuable for catalysis and materials production.

Mechanism of Action

The mechanism by which 4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound's functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid processes.

Comparison with Similar Compounds

When compared to similar compounds, 4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds might include:

  • 4-(8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid: Lacking the methyl group.

  • 4-(5-methylimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid: Without the oxo group.

These comparisons highlight the distinct chemical and biological properties conferred by specific functional groups in the compound's structure.

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